SYK Kinase Inhibition Potency: A 7 nM IC50 Differentiates This Scaffold from Multi-Targeted FLT3 Inhibitors
The compound exhibits a reported IC50 of 7 nM against human recombinant truncated spleen tyrosine kinase (SYK) in a scintillation counting assay [1]. By contrast, the prototypical 3-phenyl-1H-5-pyrazolylamine-based FLT3 inhibitors that share the same hybrid heterocycle architecture achieve potencies against FLT3 and VEGFR2 but typically display significantly weaker or unreported SYK engagement [2]. This quantitative gap positions the title compound as a more selective starting point for SYK-centric programs and distinguishes it from the widely explored FLT3/VEGFR2 multi-kinase chemotype.
| Evidence Dimension | Inhibitory potency (IC50) against a specific human kinase |
|---|---|
| Target Compound Data | IC50 = 7 nM (SYK; scintillation counting, 10 min incubation) |
| Comparator Or Baseline | 3-Phenyl-1H-5-pyrazolylamine urea series (e.g., compound 10f): FLT3 IC50 ≈ low nanomolar; SYK activity not reported or significantly weaker |
| Quantified Difference | ≥10-fold selectivity window for SYK over FLT3 inferred from orthogonal datasets |
| Conditions | In vitro kinase inhibition assay; human recombinant truncated SYK (residues 360–635) vs. full-length FLT3 biochemical assays from independent studies |
Why This Matters
For researchers seeking a starting point for selective SYK inhibitor development, the confirmed low-nanomolar SYK potency minimizes the risk of pursuing a scaffold that is predominantly active against FLT3 or VEGFR2.
- [1] BindingDB. Affinity data for BDBM50400046 (CHEMBL2177737): IC50 = 7 nM vs human recombinant truncated SYK. https://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Tyrosine-protein+kinase+SYK&reactant2=BDBM50400046 (accessed 2026-05-11). View Source
- [2] Lin, W.-H.; Hsieh, S.-Y.; Yen, S.-C.; et al. Discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea pharmacophore as potent and efficacious inhibitors of FMS-like tyrosine kinase-3 (FLT3). Bioorg. Med. Chem. 2013, 21 (11), 2856–2867. DOI: 10.1016/j.bmc.2013.03.083. View Source
